Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16937456
InChI: InChI=1S/C10H14N2O2S/c1-15(13,14)12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,12H,6-7,11H2,1H3
SMILES:
Molecular Formula: C10H14N2O2S
Molecular Weight: 226.30 g/mol

Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-

CAS No.:

Cat. No.: VC16937456

Molecular Formula: C10H14N2O2S

Molecular Weight: 226.30 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- -

Specification

Molecular Formula C10H14N2O2S
Molecular Weight 226.30 g/mol
IUPAC Name N-[4-(1-aminocyclopropyl)phenyl]methanesulfonamide
Standard InChI InChI=1S/C10H14N2O2S/c1-15(13,14)12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,12H,6-7,11H2,1H3
Standard InChI Key NYZVOPUEAAPSKW-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)C2(CC2)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₄N₂O₂S, with a molar mass of 226.29 g/mol . Its structure comprises a methanesulfonamide group (-SO₂NH₂) linked to a phenyl ring substituted at the para position with a 1-aminocyclopropyl group. The cyclopropane ring introduces significant steric strain, while the amine and sulfonamide functionalities contribute to polarity and hydrogen-bonding potential (Figure 1) .

Table 1: Key Physico-Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₂S
Molar Mass226.29 g/mol
CAS Registry Number946496-53-3
SynonymsN-[4-(1-aminocyclopropyl)phenyl]methanesulfonamide

Environmental Occurrence and Atmospheric Behavior

Detection in Marine Environments

During the AQABA (Air Quality and Climate Change in the Arabian Basin) campaign, Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- was identified as a novel marine biogenic emission over the Arabian Sea . Mixing ratios ranged from 20–50 ppt (parts per trillion), with peaks reaching 60 ppt during the second leg of the expedition . These measurements were conducted using proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS), which confirmed the compound’s presence through mass spectral matching (m/z 96.0144) .

Emission Sources and Formation Pathways

The compound’s detection correlated with dimethyl sulfone (DMSO₂), suggesting a shared biogenic origin linked to phytoplankton activity . Laboratory experiments demonstrated that seawater enriched with dissolved Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- released the compound into the air at rates dependent on flow velocity and concentration . This indicates that oceanic surfaces act as both sources and sinks for this molecule.

Table 2: Atmospheric Measurements Over the Arabian Sea

ParameterValueLeg of Expedition
Average Mixing Ratio20–50 pptSecond Leg
Maximum Mixing Ratio60 pptSecond Leg
Correlation with DMSO₂R² = 0.8Second Leg

Environmental Persistence and Degradation

Atmospheric Lifetime

The compound exhibits a long atmospheric lifetime of ~75 days under typical hydroxyl radical (OH) concentrations (1.1×10⁶ molecules/cm³) . This persistence is attributed to its low reactivity with OH radicals and ozone.

Deposition Mechanisms

Experiments determined a Henry’s law constant range of 3.3×10⁴–6.5×10⁵ M atm⁻¹, indicating high solubility and efficient deposition to aqueous surfaces . A two-layer exchange model predicts a deposition lifetime of 30.5 ± 23.5 hours, governed by wind speed and boundary layer height .

Analytical Methods for Detection

Mass Spectrometry

PTR-ToF-MS is the primary method for ambient detection, leveraging the compound’s proton affinity and unique mass-to-charge ratio (m/z 96.0144) . Calibration with pure standards ensures quantification accuracy.

Challenges and Future Directions

Knowledge Gaps

  • Ecotoxicological Impact: No data exist on the compound’s toxicity to marine organisms.

  • Global Distribution: Measurements are confined to the Arabian Sea; global surveys are needed.

Research Priorities

  • Develop standardized synthetic protocols.

  • Investigate photochemical degradation pathways.

  • Assess bioaccumulation potential in marine food webs.

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